molecular formula C18H32O2Si B14196471 Cycloheptanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]- CAS No. 832743-82-5

Cycloheptanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]-

Cat. No.: B14196471
CAS No.: 832743-82-5
M. Wt: 308.5 g/mol
InChI Key: CBQQZTUAIQNAJG-UHFFFAOYSA-N
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Description

Cycloheptanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]- is a complex organic compound with a unique structure that includes a cycloheptanone ring and a heptadienyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]- typically involves multiple steps, including the formation of the cycloheptanone ring and the attachment of the heptadienyl side chain. Common synthetic routes may involve the use of organometallic reagents, such as Grignard reagents, and various catalysts to facilitate the formation of the desired product. Reaction conditions often include controlled temperatures, specific solvents, and inert atmospheres to ensure the stability of intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods such as chromatography and crystallization are used to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Cycloheptanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like halides (e.g., NaCl, NaBr) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Cycloheptanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cycloheptanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]- involves its interaction with molecular targets and pathways within biological systems. The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A cyclic ketone with a six-membered ring, used as a precursor in various chemical syntheses.

    Cyclooctanone: An eight-membered cyclic ketone with applications in organic synthesis.

    Tropinone: A tropane alkaloid with a seven-membered ring, used in the synthesis of pharmaceuticals.

Uniqueness

Cycloheptanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]- is unique due to its specific structure, which includes a heptadienyl side chain and a trimethylsilyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

832743-82-5

Molecular Formula

C18H32O2Si

Molecular Weight

308.5 g/mol

InChI

InChI=1S/C18H32O2Si/c1-5-15(14-21(2,3)4)13-17(19)12-11-16-9-7-6-8-10-18(16)20/h16-17,19H,1,6-14H2,2-4H3

InChI Key

CBQQZTUAIQNAJG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC(=C=C)CC(CCC1CCCCCC1=O)O

Origin of Product

United States

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